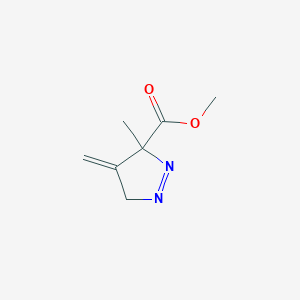![molecular formula C8H12AsNO5 B13792936 [3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid CAS No. 64058-65-7](/img/structure/B13792936.png)
[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid: is a chemical compound with the molecular formula C8H12AsNO4 It is known for its unique structure, which includes an arsonic acid group attached to a phenyl ring substituted with an amino group and a hydroxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenol and 2-chloroethanol.
Nitration: The phenyl ring is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Arsonation: The amino-substituted phenyl ring undergoes arsonation using arsenic trioxide and hydrochloric acid to introduce the arsonic acid group.
Hydroxyethoxylation: Finally, the hydroxyethoxy group is introduced through an etherification reaction with 2-chloroethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled nitration, reduction, and arsonation reactions.
Continuous Flow Systems: Implementing continuous flow systems for hydroxyethoxylation to enhance efficiency and yield.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsonic acids or arsonates.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of arsonates and arsonic acids.
Reduction: Production of arsine derivatives.
Substitution: Generation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent due to its arsenic content, which can inhibit the growth of certain microorganisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as a chemotherapeutic agent for treating certain types of cancer.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid involves its interaction with cellular components. The arsonic acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial or anticancer effects. The hydroxyethoxy group enhances the compound’s solubility and bioavailability, facilitating its uptake by cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Roxarsone: Another arsonic acid derivative used as a feed additive in poultry.
Nitarsone: An arsonic acid compound with similar antimicrobial properties.
Arsanilic Acid: A compound with a similar structure but different functional groups.
Uniqueness
[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
64058-65-7 |
|---|---|
Formule moléculaire |
C8H12AsNO5 |
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
[3-amino-4-(2-hydroxyethoxy)phenyl]arsonic acid |
InChI |
InChI=1S/C8H12AsNO5/c10-7-5-6(9(12,13)14)1-2-8(7)15-4-3-11/h1-2,5,11H,3-4,10H2,(H2,12,13,14) |
Clé InChI |
NDPWNLBKGLNLRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[As](=O)(O)O)N)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


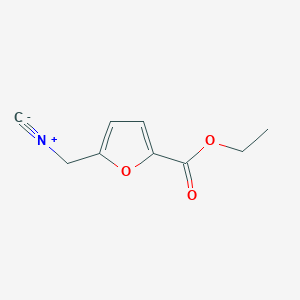

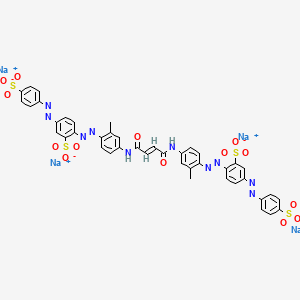
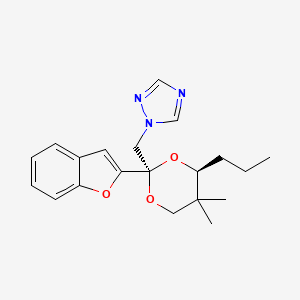
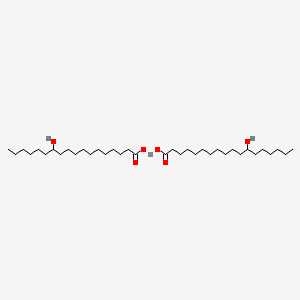
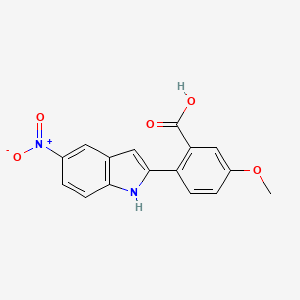


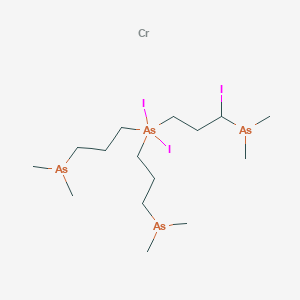
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
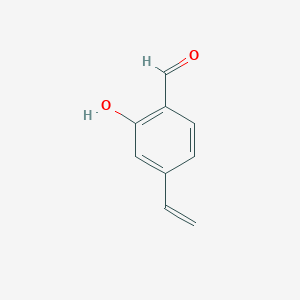
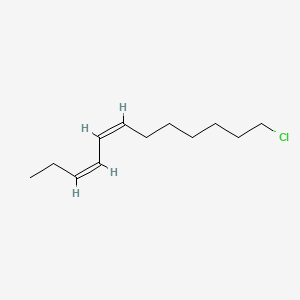
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
